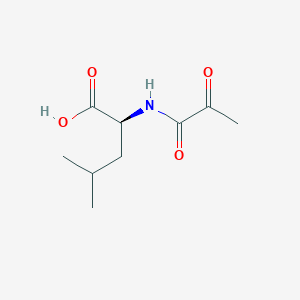![molecular formula C6H3N3O2 B1167632 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid CAS No. 110999-50-3](/img/structure/B1167632.png)
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is a complex organic compound characterized by the presence of multiple azido groups and sulfonic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the diazotization of an amino precursor followed by azidation. For example, the diazotization of 3,5-diamino-1,2,4-triazole can be followed by substitution with sodium azide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. general principles of large-scale organic synthesis, such as batch processing and the use of automated reactors, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, sodium nitrite for diazotization, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Azido-5-amino-1,2,4-triazole: Similar in structure due to the presence of azido groups and triazole ring.
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido compound with applications in energetic materials.
Uniqueness
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is unique due to its combination of azido and sulfonic acid groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
110999-50-3 |
|---|---|
Molecular Formula |
C6H3N3O2 |
Molecular Weight |
0 |
Synonyms |
2,5-Bis(4-azido-2-sulfobenzylidene)cyclopentanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





